molecular formula C10H19BrO2 B14743073 Propan-2-yl 2-bromoheptanoate CAS No. 5445-28-3

Propan-2-yl 2-bromoheptanoate

Cat. No.: B14743073
CAS No.: 5445-28-3
M. Wt: 251.16 g/mol
InChI Key: AEHIJYHFKVIIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 2-bromoheptanoate is an organic compound with the molecular formula C₁₀H₁₉BrO₂. It is an ester formed from the reaction of 2-bromoheptanoic acid and propan-2-ol. This compound is known for its applications in organic synthesis and various industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-bromoheptanoate can be synthesized through the esterification reaction between 2-bromoheptanoic acid and propan-2-ol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-bromoheptanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are commonly used.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.

Major Products

    Nucleophilic Substitution: Depending on the nucleophile, products can include 2-hydroxyheptanoate, 2-alkoxyheptanoate, or 2-aminoheptanoate.

    Reduction: The major product is 2-bromoheptanol.

    Hydrolysis: The products are 2-bromoheptanoic acid and propan-2-ol.

Scientific Research Applications

Propan-2-yl 2-bromoheptanoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of propan-2-yl 2-bromoheptanoate involves its reactivity as an ester and a bromoalkane. The ester group can undergo hydrolysis or reduction, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 2-chloroheptanoate: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and applications.

    Propan-2-yl 2-iodoheptanoate: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions compared to the bromo compound.

    Propan-2-yl 2-fluoroheptanoate: The presence of a fluorine atom significantly alters its chemical properties and reactivity.

Uniqueness

Propan-2-yl 2-bromoheptanoate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

5445-28-3

Molecular Formula

C10H19BrO2

Molecular Weight

251.16 g/mol

IUPAC Name

propan-2-yl 2-bromoheptanoate

InChI

InChI=1S/C10H19BrO2/c1-4-5-6-7-9(11)10(12)13-8(2)3/h8-9H,4-7H2,1-3H3

InChI Key

AEHIJYHFKVIIAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)OC(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.